Tetrandrine

Calcium channel antagonist Vascular pharmacology Hypertension research

Tetrandrine is the definitive bisbenzylisoquinoline alkaloid for ion channel and MDR research. With an IC50 of 0.27 µM against K+-induced contraction, it is >35-fold more potent than fangchinoline at L-type Ca²⁺ channels and provides tonic blockade comparable to nifedipine. It uniquely inhibits both Na⁺ and Ca²⁺ channels. In P-gp-overexpressing models, tetrandrine outperforms all tested analogs including cepharanthine and berbamine. For IL-5/Th2 inflammatory studies, tetrandrine achieves 95% mIL-5 inhibition at 12.5 µM where fangchinoline is completely inactive. Verify C7-methoxy substitution and macrocyclic stereochemistry by HPLC before use. Insist on tetrandrine—not generic bisbenzylisoquinoline alkaloid.

Molecular Formula C38H42N2O6
Molecular Weight 622.7 g/mol
CAS No. 518-34-3
Cat. No. B1684364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrandrine
CAS518-34-3
Synonyms6,6',7,12-tetramethoxy-2,2'-dimethyl-1 beta-berbaman
d-tetrandrine
hanjisong
isotetrandrine
isotetrandrine dihydrochloride
NSC-77037
tetradrine
tetrandrine
tetrandrine dihydrochloride, (1beta)-isomer
tetrandrine, (1'beta)-isome
Molecular FormulaC38H42N2O6
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
InChIInChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
InChIKeyWVTKBKWTSCPRNU-KYJUHHDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tetrandrine (CAS 518-34-3): Core Structural and Pharmacological Baseline for Procurement Decision


Tetrandrine (CAS 518-34-3) is a bisbenzylisoquinoline alkaloid derived from the roots of Stephania tetrandra S. Moore (Menispermaceae) [1]. Structurally, it is characterized by two benzylisoquinoline units connected via two oxygen bridges, forming an 18-membered macrocyclic ring with specific stereochemical configuration [2]. Among the dominant alkaloids from this botanical source, tetrandrine is distinguished from its close analog fangchinoline by a single methoxy (-OCH3) substitution at C7, whereas fangchinoline possesses a hydroxyl (-OH) group at this position [1]. This minor structural variation confers markedly distinct pharmacological profiles across calcium channel blockade, inflammatory mediator inhibition, and P-glycoprotein modulation [1][3].

Why Fangchinoline or Other Bisbenzylisoquinolines Cannot Substitute for Tetrandrine in Critical Assays and Applications


The bisbenzylisoquinoline alkaloid class exhibits significant pharmacodynamic divergence despite shared skeletal architecture. Even compounds isolated from the identical botanical matrix, such as fangchinoline and cyclanoline, display profoundly different activity profiles and potencies in calcium channel blockade, cytokine inhibition, and drug efflux pump modulation [1][2]. Substitution with a generic “bisbenzylisoquinoline alkaloid” without precise molecular identification introduces substantial risk of experimental failure, irreproducible results, or unexpected toxicity. The quantitative differentiation documented below establishes why compound identity matters at the level of specific structural determinants, including C7 substitution, macrocyclic stereochemistry, and ether bridge configuration, all of which directly translate to functional outcomes in vitro and in vivo [3][4].

Quantitative Differentiation Evidence: Tetrandrine vs. Fangchinoline, Berbamine, Verapamil, and 5-Fluorouracil


Calcium Channel Blockade Potency: Tetrandrine Demonstrates >35-Fold Higher Affinity Than Fangchinoline in Vascular Smooth Muscle

In rat aortic smooth muscle preparations, tetrandrine exhibited IC50 = 0.27 ± 0.05 µM for inhibition of high K+ (65.4 mM)-induced sustained contraction, whereas fangchinoline required 9.53 ± 1.57 µM to achieve equivalent blockade [1]. For norepinephrine-induced contraction, tetrandrine's IC50 was 3.08 ± 0.05 µM compared to fangchinoline's 14.20 ± 0.40 µM [1]. In vivo, intravenous administration of tetrandrine at 3 mg/kg produced comparable mean arterial pressure reduction to fangchinoline at 30 mg/kg in conscious stroke-prone spontaneously hypertensive rats (SHRSP) [1].

Calcium channel antagonist Vascular pharmacology Hypertension research

Inflammatory Cytokine Pathway Divergence: Tetrandrine Potently Suppresses mIL-5 While Fangchinoline Is Inactive

At 12.5 µM, tetrandrine produced 95% inhibition of murine interleukin-5 (mIL-5) activity, while fangchinoline at equivalent concentration showed no detectable inhibition [1]. Conversely, tetrandrine at 100 µM exhibited no inhibition of cyclooxygenase (COX), whereas fangchinoline at the same concentration produced 35% inhibition [1]. Both compounds inhibited human interleukin-6 (hIL-6) but with distinct potency: 6 µM tetrandrine achieved 86% inhibition, while 4 µM fangchinoline achieved 63% inhibition [1].

Anti-inflammatory Cytokine inhibition Immunomodulation

P-Glycoprotein Inhibition: Tetrandrine Exhibits Strongest Activity Among Seven Bisbenzylisoquinoline Alkaloids Tested

Among tetrandrine, isotetrandrine, fangchinoline, berbamine, dauricine, cepharanthine, and armepavine evaluated for P-glycoprotein (P-gp) inhibitory function in daunorubicin-resistant leukemia MOLT-4 cells, tetrandrine exhibited the strongest inhibitory effect [1]. The rank order of potency was: tetrandrine > fangchinoline ≈ cepharanthine > berbamine ≈ isotetrandrine, with dauricine and armepavine showing negligible activity [1]. Structural analysis revealed that the 18-membered macrocyclic ring formed by two oxygen bridges is essential for activity, and stereochemical configuration at the 3D level determines inhibitory potency more sensitively than 2D structural similarity [1].

Multidrug resistance reversal P-glycoprotein modulation Cancer pharmacology

Broad-Spectrum Anticancer Activity: Tetrandrine Comparable to Standard Chemotherapeutics, Superior to 5-Fluorouracil

Tetrandrine (TET) was directly compared with six standard chemotherapy agents across eight cancer cell lines. TET demonstrated anticancer activity comparable to camptothecin, vincristine, paclitaxel, and doxorubicin, and superior to 5-fluorouracil (5-FU) and carboplatin [1]. Across the tested panel, TET IC50 values were ≤5 µM in most cancer lines [1]. In a more recent study of hepatocellular carcinoma (HCC) cell lines, C7-sulfonate derivatives of tetrandrine (notably compound 15) exhibited IC50 values ranging from 3.28 to 6.16 µM against HepG-2, SMMC-7721, SK-Hep-1, and QGY-7701 cells, outperforming 5-FU [2].

Anticancer screening Colorectal cancer Wnt/β-catenin signaling

Hepatic Fibrosis: Tetrandrine Demonstrates Antifibrotic Efficacy Comparable to or Exceeding Colchicine and Verapamil

In a CCl4-induced rat liver fibrosis model, tetrandrine treatment significantly reduced serum type III procollagen (PCIII) and hyaluronic acid (HA) levels, attenuated hepatic inflammation, decreased collagen deposition, and inhibited fat-storing (Ito) cell activation [1]. Comparative evaluation against colchicine demonstrated that tetrandrine produced effects “close to or even superior to colchicine in some actions” [1]. In fibroblast proliferation assays, tetrandrine treatment reduced intracellular RNA content to 1.5-2.0 µg (compared to untreated controls), whereas verapamil reduced intracellular DNA content to 15-20 µg, indicating distinct yet complementary mechanisms of growth inhibition [2].

Liver fibrosis Hepatic stellate cells Antifibrotic screening

Photodegradation Stability: First Mechanistic Atlas Enables Quality Control and Formulation Optimization

A 2025 study provided the first comprehensive mechanistic atlas of tetrandrine's photodegradation, identifying three dominant pathways: oxidative skeletal modification, oxidative ring-opening, and radical-mediated C–N cleavage [1]. Seven photodegradants (DP-1 to DP-7) were structurally characterized, including two quaternary ammonium enantiomers, a benzophenone derivative, and macrocyclic cleavage products [1]. Degradation exhibited an irradiance threshold behavior with >10 mW cm−2 required for 80% conversion and strong oxygen dependency (R2 = 0.98) [1]. Alkaline conditions (0.1 M NaOH) induced complete degradation within 0.5 h via ·OH-mediated radical chain reactions [1].

Pharmaceutical stability Photodegradation Quality control

Evidence-Backed Application Scenarios for Tetrandrine (CAS 518-34-3) in Research and Industrial Settings


Calcium Channel Pharmacology and Cardiovascular Research: Vascular Smooth Muscle and Cardiomyocyte Studies

Tetrandrine is the preferred bisbenzylisoquinoline for investigations of L-type and T-type calcium channel blockade. With an IC50 of 0.27 µM against high K+-induced contraction in rat aorta, tetrandrine is >35-fold more potent than fangchinoline and exhibits tonic blockade similar to nifedipine (not use-dependent like verapamil) [1]. Its additional activity on Na+ channels (depression of INa at 10-30 µM), absent with nifedipine, enables dual-channel electrophysiology studies [2]. Researchers investigating hypertension, vasodilation, or cardiac arrhythmia models should select tetrandrine over fangchinoline or berbamine to achieve physiologically relevant concentrations without confounding cytotoxicity [1][2].

Multidrug Resistance (MDR) Reversal and P-Glycoprotein Functional Assays

In P-gp-overexpressing cancer models (e.g., MOLT-4/daunorubicin-resistant leukemia), tetrandrine provides the most potent P-gp inhibitory activity among all tested bisbenzylisoquinolines [3]. Its superiority over fangchinoline, cepharanthine, berbamine, and isotetrandrine makes it the compound of choice for MDR reversal studies, combination chemotherapy design, and ABCB1 transporter pharmacology [3]. Procurement of berbamine or isotetrandrine for P-gp research would yield significantly attenuated efflux pump modulation and potentially false-negative results in reversal screens [3].

Th2-Mediated Inflammation and Allergic Disease Models Requiring mIL-5 Suppression

For investigators studying eosinophil biology, allergic asthma, or Th2-type inflammatory responses, tetrandrine offers a unique functional profile: 95% mIL-5 inhibition at 12.5 µM, whereas the closely related fangchinoline is completely inactive at this concentration [4]. This pathway-specific divergence enables mechanistic dissection of IL-5-dependent vs. COX-dependent inflammatory cascades, making tetrandrine the appropriate selection for mIL-5/IL-6-focused studies [4].

Hepatic Fibrosis and Stellate Cell Activation Studies

Tetrandrine demonstrates well-validated antifibrotic activity in CCl4-induced rat liver fibrosis models, with efficacy comparable to or exceeding that of colchicine, a clinical standard [5]. Measurable endpoints include reductions in serum type III procollagen (PCIII) and hyaluronic acid (HA), decreased collagen deposition, and attenuation of inflammatory infiltration [5]. Tetrandrine also reduces intracellular RNA content in fibroblasts (1.5-2.0 µg) via mechanisms distinct from verapamil's effects on DNA content, supporting use in hepatic stellate cell (HSC) activation assays and fibrosis mechanism studies [6].

Pharmaceutical Formulation Development and Stability-Indicating Method Validation

The 2025 photodegradation mechanistic atlas provides analytical chemists with validated impurity markers (DP-1 through DP-7) and defined stability conditions for tetrandrine formulation [7]. Critical parameters include protection from light exposure (>10 mW cm⁻² accelerates degradation), avoidance of alkaline pH (complete degradation in 0.1 M NaOH within 0.5 h), and oxygen exclusion [7]. This characterization supports stability-indicating HPLC/UPLC method development, forced degradation studies, and regulatory filing for tetrandrine-containing products, providing a QC foundation absent for most structural analogs [7].

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